N-(4-methylbenzyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide, also known as Methylbenzylsulfonamide, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a sulfonamide derivative that has shown promising results in scientific research, particularly in the areas of biochemistry and physiology.
Scientific Research Applications
Versatile Means for Preparation of Secondary Amines and Protection of Amines
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide and related compounds, such as 2- and 4-nitrobenzenesulfonamides, are utilized in the preparation of secondary amines. These sulfonamides, prepared from primary amines, undergo alkylation to give N-alkylated sulfonamides. They can be deprotected via Meisenheimer complexes, yielding secondary amines with high yields, highlighting their role in amine protection and activation in chemical syntheses (Fukuyama, Jow, & Cheung, 1995).
Synthesis of Secondary Amines from Primary Amines
These sulfonamides are pivotal in synthesizing specific secondary amines from primary amines. A study detailed the preparation of N-(4-Methoxybenzyl)-3-phenylpropylamine via 2-Nitrobenzenesulfonyl chloride, emphasizing their role in sulfonation and N-sulfonation processes (Kurosawa, Kan, & Fukuyama, 2003).
Structural Characterization and Computational Study
A new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was synthesized and characterized, demonstrating the application in creating new molecules for further exploration in physical and computational chemistry (Murthy et al., 2018).
Application in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, including 2/4-nitrobenzenesulfonamides, are used as key intermediates in solid-phase synthesis. They facilitate the generation of diverse privileged scaffolds and enable different chemical transformations, showcasing their utility in solid-phase organic synthesis (Fülöpová & Soural, 2015).
Inhibition of Bacterial Biofilm and Cytotoxicity
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, derived from similar compounds, displayed biofilm inhibitory action against certain bacterial strains and were evaluated for their cytotoxicity, indicating potential biomedical applications (Abbasi et al., 2020).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-2-4-12(5-3-11)10-15-21(19,20)14-8-6-13(7-9-14)16(17)18/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMQSUBRUMQHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353495 | |
Record name | N-[(4-METHYLPHENYL)METHYL]-4-NITRO-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202750 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5523-88-6 | |
Record name | N-[(4-METHYLPHENYL)METHYL]-4-NITRO-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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